molecular formula C25H17Cl2N3O2S B2606048 (Z)-2-cyano-2-(5-(3,4-dichlorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-N-phenylacetamide CAS No. 488732-18-9

(Z)-2-cyano-2-(5-(3,4-dichlorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-N-phenylacetamide

Cat. No.: B2606048
CAS No.: 488732-18-9
M. Wt: 494.39
InChI Key: SPHJCYJRVLPWDH-PLRJNAJWSA-N
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Description

(Z)-2-cyano-2-(5-(3,4-dichlorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-N-phenylacetamide is a synthetic organic compound that belongs to the thiazolidinone class. This compound is characterized by its complex structure, which includes a cyano group, a dichlorobenzyl moiety, and a thiazolidinone ring. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-cyano-2-(5-(3,4-dichlorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-N-phenylacetamide typically involves multiple steps:

    Formation of Thiazolidinone Ring: The initial step involves the condensation of a substituted benzaldehyde with thiourea to form a thiazolidinone intermediate.

    Introduction of Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction using a suitable cyanating agent.

    Addition of Dichlorobenzyl Moiety: The dichlorobenzyl group is incorporated through a Friedel-Crafts alkylation reaction.

    Final Coupling: The final step involves coupling the intermediate with N-phenylacetamide under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are commonly employed under acidic or basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted aromatic derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-cyano-2-(5-(3,4-dichlorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-N-phenylacetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

Biologically, this compound has shown potential as an antimicrobial and antifungal agent. Its ability to inhibit the growth of certain bacteria and fungi makes it a candidate for further investigation in the development of new antibiotics.

Medicine

In medicine, research is ongoing to explore its potential as an anti-inflammatory and anticancer agent. Preliminary studies suggest that it may interfere with specific cellular pathways involved in inflammation and cancer progression.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (Z)-2-cyano-2-(5-(3,4-dichlorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-N-phenylacetamide involves its interaction with various molecular targets. In antimicrobial applications, it is believed to disrupt cell wall synthesis or interfere with essential enzymes in microbial cells. In anti-inflammatory and anticancer research, the compound may modulate signaling pathways such as NF-κB or inhibit specific kinases involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds share the thiazolidinone ring structure but differ in their substituents and biological activities.

    Cyanoacetamides: Compounds with a cyanoacetamide moiety, which may exhibit similar reactivity but different biological properties.

    Dichlorobenzyl Derivatives: Compounds containing the dichlorobenzyl group, which may have similar antimicrobial properties.

Uniqueness

(Z)-2-cyano-2-(5-(3,4-dichlorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-N-phenylacetamide is unique due to its combination of structural features, which confer a distinct set of chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential in various scientific applications make it a compound of significant interest.

Properties

IUPAC Name

(2Z)-2-cyano-2-[5-[(3,4-dichlorophenyl)methyl]-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17Cl2N3O2S/c26-20-12-11-16(13-21(20)27)14-22-24(32)30(18-9-5-2-6-10-18)25(33-22)19(15-28)23(31)29-17-7-3-1-4-8-17/h1-13,22H,14H2,(H,29,31)/b25-19-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPHJCYJRVLPWDH-PLRJNAJWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C(=C2N(C(=O)C(S2)CC3=CC(=C(C=C3)Cl)Cl)C4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)/C(=C\2/N(C(=O)C(S2)CC3=CC(=C(C=C3)Cl)Cl)C4=CC=CC=C4)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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